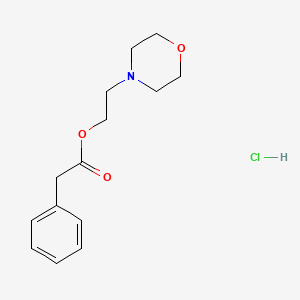
2-(4-morpholinyl)ethyl phenylacetate hydrochloride
Vue d'ensemble
Description
2-(4-morpholinyl)ethyl phenylacetate hydrochloride, also known as morpholinylethyl phenylacetate hydrochloride or MPEP, is a chemical compound that has been extensively studied for its potential use as a drug target. MPEP is an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and cognitive function.
Mécanisme D'action
MPEP is an allosteric modulator of mGluR5, which is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity and cognitive function. MPEP binds to a site on mGluR5 that is distinct from the glutamate binding site, resulting in a reduction in receptor activity. This leads to a decrease in the release of excitatory neurotransmitters and a reduction in synaptic plasticity.
Biochemical and Physiological Effects
MPEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. In addition, MPEP has been used to study the role of mGluR5 in synaptic plasticity and long-term potentiation. MPEP has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPEP in lab experiments is that it is a selective allosteric modulator of mGluR5, which allows for the study of the specific role of this receptor in various physiological and pathological processes. However, one limitation of using MPEP in lab experiments is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for MPEP research. One area of interest is the development of more selective allosteric modulators of mGluR5 that have fewer off-target effects. Another area of interest is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. In addition, the use of MPEP in combination with other drugs or therapies may have potential for the treatment of addiction and other disorders.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential use as a drug target for a variety of neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, addiction, anxiety, and depression. MPEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. In addition, MPEP has been used to study the role of mGluR5 in synaptic plasticity and long-term potentiation.
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(12-13-4-2-1-3-5-13)18-11-8-15-6-9-17-10-7-15;/h1-5H,6-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBSEIBYAAVPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N,N-diethyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3963409.png)
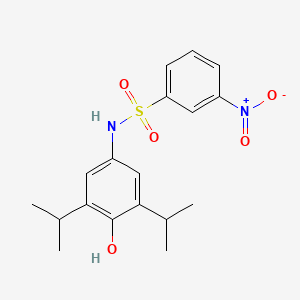
![N-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3963423.png)
![2-(1-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3963440.png)
![9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3963446.png)
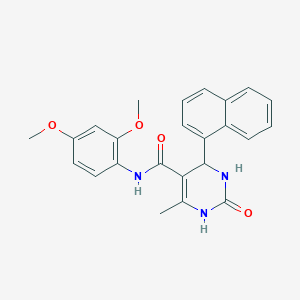
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3963458.png)
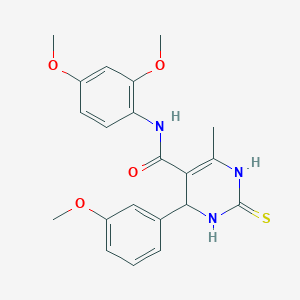

![ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[2-(2,3,5,6-tetrafluorophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B3963471.png)
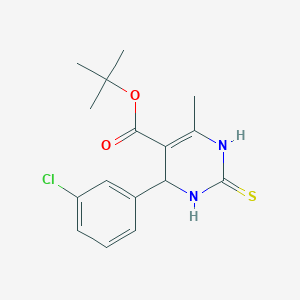
![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3963497.png)
![2-bromo-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3963505.png)
![4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963518.png)